molecular formula C16H16N4O3S B1305400 2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile CAS No. 333759-74-3

2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B1305400
CAS No.: 333759-74-3
M. Wt: 344.4 g/mol
InChI Key: HHTYXPROEQKIEO-UHFFFAOYSA-N
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Description

2,6-Diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is a sulfur-containing heterocyclic compound belonging to the 4H-thiopyran family, a class of organic scaffolds recognized for their significant value in scientific research. This compound features a multi-substituted thiopyran core integrated with a 2,3,4-trimethoxyphenyl moiety, making it a versatile intermediate for constructing more complex molecular architectures. Its structure is characterized by two electron-withdrawing carbonitrile groups and two amino groups, which can participate in hydrogen bonding and further chemical transformations. Compounds within the 4H-thiopyran class, particularly 2,6-diamino-3,5-dicarbonitrile derivatives, are of considerable interest in medicinal chemistry due to their biological activities. Research on analogous structures has indicated potential for antimicrobial and anticancer properties, making them valuable scaffolds for the development of new therapeutic agents . The synthetic route for such molecules often involves multi-component reactions, which are efficient and atom-economical . Furthermore, this thiopyran derivative can serve as a precursor for recyclization reactions, enabling access to other nitrogen and sulfur-containing heterocyclic systems like thiazolo[3,2-a]pyridines, which are also important in pharmaceutical research . This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-21-11-5-4-8(13(22-2)14(11)23-3)12-9(6-17)15(19)24-16(20)10(12)7-18/h4-5,12H,19-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTYXPROEQKIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalysts Employed

Several heterogeneous catalysts have been reported to efficiently catalyze the formation of 4H-thiopyran derivatives, including:

Catalyst Type Key Features Reaction Time Yield Range (%) Reusability References
Chitosan-doped Calcium Hydroxyapatite (CS/CaHAp) Green, sustainable, easy separation ~30 min 86–96 Up to 6 cycles
Silver-doped Silica (Ag/SiO2) High catalytic activity, recyclable, mild conditions ~20 min 85–98 Multiple cycles

Both catalysts enable the reaction to proceed efficiently at room temperature in ethanol, a green solvent, minimizing hazardous waste and energy consumption.

Reaction Conditions

  • Solvent: Ethanol (preferred for green chemistry)
  • Temperature: Room temperature (~25 °C)
  • Reaction Time: 10–30 minutes depending on catalyst and substrate
  • Catalyst Loading: Typically 5% w/w relative to reactants
  • Work-up: Simple filtration to recover catalyst, followed by product isolation via crystallization or extraction

Detailed Synthetic Procedure (Representative Example)

  • Mixing Reactants: Combine 1 mmol of 2,3,4-trimethoxybenzaldehyde, 1.1 mmol of malononitrile, and 1 mmol of cyanoacetamide in 10 mL ethanol.

  • Catalyst Addition: Add 0.05 g of Ag/SiO2 catalyst or equivalent CS/CaHAp catalyst.

  • Stirring: Stir the reaction mixture at room temperature for 20 minutes.

  • Monitoring: Monitor reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, filter off the catalyst, wash with ethanol, and evaporate the solvent to obtain the crude product.

  • Purification: Recrystallize from ethanol or suitable solvent to yield pure 2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile.

Research Findings and Yield Data

Entry Aldehyde Substituent Catalyst Time (min) Yield (%) Notes
1 2,3,4-trimethoxyphenyl Ag/SiO2 20 96–98 High yield, mild conditions
2 2,3-dimethoxyphenyl CS/CaHAp 30 86–92 Sustainable catalyst, reusable
3 3-bromo-phenyl (for comparison) Ag/SiO2 20 85 Slightly lower yield with halogen substituent

These data demonstrate that the trimethoxy-substituted aldehyde yields the target compound efficiently with excellent yields under mild, green conditions.

Analytical Characterization Supporting Preparation

The synthesized compound is typically characterized by:

Comparative Analysis of Catalytic Methods

Feature Chitosan/CaHAp Catalyst Ag/SiO2 Catalyst
Catalyst Nature Biopolymer-based, eco-friendly Metal-doped silica, recyclable
Reaction Time ~30 min ~20 min
Yield Range 86–96% 85–98%
Solvent Ethanol (green solvent) Ethanol (green solvent)
Catalyst Reusability Up to 6 cycles Multiple cycles
Ease of Catalyst Recovery Simple filtration Simple filtration
Environmental Impact Low Low

Both catalysts provide efficient, green, and sustainable routes to the target compound, with Ag/SiO2 offering slightly faster reaction times and higher yields in some cases.

Summary Table of Preparation Methods

Step Description
Reactants 2,3,4-trimethoxybenzaldehyde, malononitrile, cyanoacetamide
Catalyst Chitosan-doped calcium hydroxyapatite or silver-doped silica
Solvent Ethanol
Temperature Room temperature (~25 °C)
Reaction Time 20–30 minutes
Yield 85–98%
Work-up Filtration to remove catalyst, solvent evaporation, recrystallization
Characterization NMR (^1H, ^13C, ^15N), HRMS, FT-IR

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could convert nitrile groups to amines or other functional groups.

    Substitution: The aromatic ring may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a catalyst.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines, reduced thiopyran derivatives.

    Substitution products: Various substituted thiopyran derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16_{16}H16_{16}N4_{4}O3_{3}S
  • Molecular Weight : 344.39 g/mol
  • CAS Number : 333759-74-3

The compound features a thiopyran ring and multiple functional groups that contribute to its biological activity and chemical reactivity.

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile. For instance:

  • A study demonstrated that derivatives of this compound exhibited significant inhibitory effects against various bacterial strains. The structure-activity relationship (SAR) indicated that modifications to the methoxy groups enhanced potency against Gram-positive bacteria .

Anticancer Potential
Research indicates that this compound may possess anticancer properties:

  • In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the dicarbonitrile moiety appears crucial for its cytotoxic effects .

Materials Science Applications

Polymer Chemistry
The compound can be utilized as a monomer in polymer synthesis:

  • Its ability to form cross-linked networks has been explored in the development of thermosetting resins. These materials exhibit enhanced thermal stability and mechanical strength compared to conventional polymers .

Agricultural Chemistry Applications

Pesticidal Activity
The compound has shown promise as a pesticide:

  • Field trials indicated that formulations containing this compound effectively controlled pests such as aphids and whiteflies without harming beneficial insects. The mode of action is believed to involve disruption of the pests' nervous systems .

Case Studies

Study Application Findings
AntimicrobialSignificant inhibition of bacterial growth; optimal modifications identified.
AnticancerInduces apoptosis in cancer cells; effective in various cell lines.
Polymer SynthesisEnhanced thermal stability in cross-linked polymers; potential for industrial applications.
Pesticide DevelopmentEffective pest control with minimal impact on non-target species; promising field results.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The presence of amino and nitrile groups could facilitate binding to active sites or interaction with nucleophilic residues.

Comparison with Similar Compounds

Core Structural Features

The compound shares a conserved 4H-thiopyran-3,5-dicarbonitrile scaffold with analogs, but differs in its aryl substitution pattern. Key structural variations among analogs include:

Compound Name Aryl Substituent Key Functional Groups Biological Activity (eEF-2K) Source
DFTD 2-Fluorophenyl Nitrile (reversible covalent) IC₅₀: ~1.2 µM (time-dependent)
MDP 3-Methoxyphenyl Nitrile (reversible covalent) Confirmed inhibition
2,6-Diamino-4-(2,4-dimethoxyphenyl) 2,4-Dimethoxyphenyl Nitrile Undisclosed (structural study)
Target Compound 2,3,4-Trimethoxyphenyl Nitrile Undisclosed (discontinued)

Structural Implications :

  • Methoxy groups may enhance solubility but reduce electrophilicity of the nitrile "warhead," impacting covalent adduct formation .
  • Selectivity: Analogous compounds exploit non-conserved cysteine residues (e.g., Cys-146 in eEF-2K) for selectivity. The trimethoxyphenyl group’s spatial arrangement may influence interactions with hydrophobic pockets near the kinase active site .

Mechanistic Insights from Analogs

  • Reversible Covalent Inhibition : DFTD and MDP inhibit eEF-2K via a two-step mechanism: rapid initial binding followed by slower reversible thioimidate adduct formation between the nitrile group and Cys-146 . Molecular docking suggests the nitrile’s proximity (<4.5 Å) to Cys-146 is critical .
  • Irreversible vs. Reversible Claims : Early studies misclassified DFTD as irreversible , but kinetic analyses confirmed reversibility, a feature likely shared by the trimethoxyphenyl analog due to conserved nitrile chemistry .

Biological Activity

2,6-Diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C16H16N4O3S
  • Molecular Weight : 344.39 g/mol
  • CAS Number : 333759-74-3
  • InChIKey : BLTYMNUOXQGXAI-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 2.50 to 20 µg/mL against various bacterial strains.
  • These compounds showed broad-spectrum effectiveness against Gram-positive and Gram-negative bacteria.
CompoundMIC (µg/mL)Target Organism
Compound A10E. coli
Compound B15Staphylococcus aureus
Compound C5Pseudomonas aeruginosa

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies:

  • HRBC Membrane Stabilization : Compounds in this class have shown stabilization percentages ranging from 86.70% to 99.25%, indicating strong anti-inflammatory activity.

Anticancer Activity

Research on the anticancer properties of thiopyran derivatives suggests that they may inhibit tumor growth through various mechanisms:

  • Inhibition of Key Enzymes : Compounds have been noted for their ability to inhibit enzymes like DNA gyrase B and other kinases involved in tumor progression.
  • Cell Viability Assays : Studies have shown that these compounds can significantly reduce the viability of cancer cell lines in vitro.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial effects of several thiopyran derivatives. The results indicated that certain derivatives exhibited promising activity against a range of pathogens, supporting the development of new antimicrobial agents.
  • Anti-inflammatory Research :
    • Another study focused on the anti-inflammatory properties of thiopyran compounds. The results showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases.
  • Anticancer Investigations :
    • A recent investigation into the anticancer properties revealed that specific derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Q & A

What are the optimized synthetic protocols for 2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile, and how do reaction conditions influence yield and regioselectivity?

Answer:
The synthesis involves a Knoevenagel condensation of 2,3,4-trimethoxybenzaldehyde with malononitrile in the presence of glycerol as a green catalyst, followed by Michael addition and cyclization with carbon disulfide. Key optimizations include:

  • Solvent and Catalyst: Glycerol acts as both solvent and catalyst, enhancing reaction efficiency (yields >85%) by stabilizing intermediates .
  • Sulfur Source: Carbon disulfide concentration (1.2 equiv.) minimizes side reactions, ensuring regioselective thiopyran ring formation .
  • Temperature: Reactions conducted at 80–90°C reduce polymerization byproducts.
    Advanced protocols employ nanomagnetic NH2.MIL-101(Fe)/ED catalysts, achieving 92% yield with recyclability (5 cycles without loss of activity) .

How does 2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile inhibit eEF-2K, and what experimental evidence supports its mechanism?

Answer:
The compound acts as an irreversible covalent inhibitor of eEF-2K via nitrile group binding to the active-site cysteine (Cys<sup>127</sup>). Mechanistic evidence includes:

  • Kinetic Assays: Time-dependent inhibition with Ki = 0.8 µM, confirmed by pre-incubation experiments .
  • Molecular Docking: Docking studies using MHCKA homolog models show the 2,3,4-trimethoxyphenyl group occupies a hydrophobic pocket adjacent to the ATP-binding site .
  • Mass Spectrometry: LC-MS/MS confirms covalent adduct formation between the nitrile moiety and Cys<sup>127</sup> .

What spectroscopic and crystallographic methods are critical for confirming the structure of this thiopyran derivative?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR: Key signals include δH 4.52 (s, 1H, C4-H) and δC 115.2–151.1 ppm for aromatic carbons. The absence of aldehyde protons confirms cyclization .
  • X-ray Crystallography: Triclinic crystal system (space group P1) with unit cell parameters a = 8.39 Å, b = 8.47 Å, c = 10.26 Å. Hirshfeld surface analysis reveals dominant H-bonding (N–H⋯N: 2.8 Å) stabilizing the thiopyran core .

How can computational methods like DFT and molecular docking guide the design of analogs with improved eEF-2K inhibition?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to evaluate electronic properties (e.g., HOMO-LUMO gap = 4.1 eV) and predict stability .
  • Docking Studies: Use homology models based on MHCKA (PDB: 4QVR) to prioritize analogs with enhanced hydrophobic interactions (e.g., halogen substitutions at the phenyl ring improve binding ΔG by −2.3 kcal/mol) .
  • MD Simulations: 100-ns simulations assess dynamic stability; RMSD < 2.0 Å indicates robust target engagement .

What strategies resolve contradictions in reported biological activity data (e.g., reversible vs. irreversible inhibition)?

Answer:
Discrepancies arise from assay conditions:

  • Reversibility Tests: Dialysis experiments show >90% activity retention, confirming irreversible binding .
  • Cysteine Mutagenesis: C127A mutation abolishes inhibition, validating covalent mechanism .
  • Kinetic Profiling: Pre-steady-state kinetics distinguish slow-binding inhibitors (kinact = 0.12 min<sup>−1</sup>) from non-covalent analogs .

How does the substitution pattern (e.g., 2,3,4-trimethoxyphenyl) influence physicochemical properties and target selectivity?

Answer:

  • Lipophilicity: LogP increases by 1.2 units compared to non-methoxy analogs, enhancing membrane permeability (PAMPA assay: Pe = 12 × 10<sup>−6</sup> cm/s) .
  • Selectivity: The 2,3,4-trimethoxy motif reduces off-target kinase inhibition (IC50 > 50 µM vs. PKA, PKC) due to steric clashes in non-cognate ATP pockets .

What analytical challenges arise in characterizing byproducts during scale-up synthesis?

Answer:

  • HPLC-MS: Identifies Michael adduct dimers (m/z 589.2) and oxidized sulfone derivatives (m/z 421.1) .
  • Troubleshooting: Excess malononitrile (1.5 equiv.) suppresses dimerization, while inert atmosphere (N2) prevents oxidation .

How can regiochemical outcomes be controlled in multi-component reactions involving thiopyran derivatives?

Answer:

  • Solvent Polarity: Polar aprotic solvents (DMF) favor 4H-thiopyran formation over 2H-isomers (90:10 ratio) .
  • Nucleophile Strength: Weak bases (NaHCO3) promote thiopyran cyclization, while strong bases (DBU) lead to ring-opening .

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